6,7-Dichloro-1-tetralone

Catalog No.
S1895157
CAS No.
25095-57-2
M.F
C10H8Cl2O
M. Wt
215.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dichloro-1-tetralone

CAS Number

25095-57-2

Product Name

6,7-Dichloro-1-tetralone

IUPAC Name

6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

InChI

InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2

InChI Key

HFNZADNOCYMZPW-UHFFFAOYSA-N

SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl

6,7-Dichloro-1-tetralone is an organic compound characterized by the presence of two chlorine atoms at the 6th and 7th positions of a tetralone structure, which is a bicyclic compound containing a naphthalene-like framework with a ketone functional group. Its molecular formula is C10_{10}H8_8Cl2_2O, and it has been studied for its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science .

Due to its functional groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
  • Reduction: It can undergo reduction reactions, leading to the formation of various derivatives.
  • Halogenation: Further chlorination or bromination can occur at other positions on the aromatic ring, depending on reaction conditions .

The synthesis of 6,7-dichloro-1-tetralone can be achieved through several methods:

  • Dichlorination of 1-Tetralone: This method involves the chlorination of 1-tetralone using chlorine gas or other chlorinating agents in the presence of solvents like methanol. The reaction conditions must be optimized to ensure selectivity for the 6th and 7th positions .
  • Hydrogenation Reactions: Starting from precursors such as 1-naphthol, hydrogenation under specific conditions (temperature and pressure) can yield 1-tetralone, which can then be further chlorinated to obtain the dichloro derivative .
  • Electrophilic Aromatic Substitution: Utilizing superacid media can facilitate the electrophilic attack on the aromatic system, leading to regioselective chlorination .

6,7-Dichloro-1-tetralone has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure may allow for use in synthesizing novel materials with specific electronic or optical properties.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 6,7-dichloro-1-tetralone. These include:

Compound NameStructure CharacteristicsUnique Features
1-TetraloneSingle ketone groupBase structure for further modifications
2,2-Dichloro-1-tetraloneChlorine at different positionsPotential for different biological activity
5-Methyl-1-tetraloneMethyl group substitutionVariation in solubility and reactivity
2-Chloro-1-tetraloneChlorine substitution at position 2Different regioselectivity in reactions

The uniqueness of 6,7-dichloro-1-tetralone lies in its specific substitution pattern and the resulting electronic effects imparted by the chlorine atoms. This configuration may influence its reactivity and biological activity differently compared to its analogs.

XLogP3

3.3

Other CAS

25095-57-2

Wikipedia

6,7-DICHLORO-1-TETRALONE

Dates

Modify: 2023-08-16

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